molecular formula C7H5Cl4NS B12645728 Pyridine, 2,3,5,6-tetrachloro-4-(ethylthio)- CAS No. 39775-09-2

Pyridine, 2,3,5,6-tetrachloro-4-(ethylthio)-

Cat. No.: B12645728
CAS No.: 39775-09-2
M. Wt: 277.0 g/mol
InChI Key: RKUMQFHMUPBKHN-UHFFFAOYSA-N
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Description

2,3,5,6-Tetrachloro-4-(ethylthio)pyridine is a halogenated pyridine derivative with an ethylthio (-S-C₂H₅) substituent at the 4-position. Its synthesis typically involves nucleophilic aromatic substitution (SNAr) reactions, where sulfur-centered nucleophiles, such as ethylthiol, replace a leaving group (e.g., iodine) on a pre-halogenated pyridine backbone. For instance, 2,3,5,6-tetrachloro-4-iodopyridine—a precursor synthesized via microwave-assisted reaction of pentachloropyridine with NaI—readily undergoes substitution with ethylthiol at the para position relative to the pyridine nitrogen . The compound’s structure is confirmed via spectroscopic methods (IR, ¹H/¹³C NMR) .

Key properties:

  • Molecular formula: C₇H₅Cl₄NS
  • Molecular weight: 294.97 g/mol (analogous to methylsulfonyl variant )
  • Electronic effects: The ethylthio group is a moderate electron donor, influencing reactivity and intermolecular interactions.

Properties

CAS No.

39775-09-2

Molecular Formula

C7H5Cl4NS

Molecular Weight

277.0 g/mol

IUPAC Name

2,3,5,6-tetrachloro-4-ethylsulfanylpyridine

InChI

InChI=1S/C7H5Cl4NS/c1-2-13-5-3(8)6(10)12-7(11)4(5)9/h2H2,1H3

InChI Key

RKUMQFHMUPBKHN-UHFFFAOYSA-N

Canonical SMILES

CCSC1=C(C(=NC(=C1Cl)Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

High-Temperature Chlorination

One of the primary methods for synthesizing 2,3,5,6-tetrachloropyridine involves high-temperature chlorination of pyridine or its derivatives. The reaction typically occurs at temperatures ranging from 200°C to 600°C.

  • Process Overview:

    • Pyridine or substituted pyridines are subjected to chlorination.
    • The reaction is often facilitated by catalysts such as aluminum trichloride or trialkylammonium chlorides.
    • A closed system is preferred to control the reaction environment and enhance selectivity.
  • Reaction Example:
    $$
    \text{Pyridine} + \text{Cl}_2 \xrightarrow{\text{200-600°C}} \text{2,3,5,6-tetrachloropyridine}
    $$

  • Yield: High yields can be achieved with careful control of temperature and reactant ratios.

Reaction with Dinitriles

Another effective method involves the reaction of glutaric acid dinitrile with chlorine gas at elevated temperatures (400°C to 600°C).

  • Process Overview:

    • The dinitrile reacts with chlorine in a gaseous phase.
    • This method can yield a variety of chlorinated pyridines depending on the reaction conditions.
  • Yield: This method is noted for producing significant amounts of the desired tetrachloropyridine.

Liquid-Phase Chlorination

Liquid-phase chlorination is also employed for synthesizing pyridine derivatives.

  • Process Overview:

    • Pyridine is reacted with sulfur dichloride in a solvent like carbon tetrachloride.
    • The reaction is conducted under controlled temperatures (below 20°C initially) and then heated to reflux (around 71°C).
  • Reaction Example:
    $$
    \text{Pyridine} + \text{S}2\text{Cl}2 \xrightarrow{\text{CCl}_4} \text{2,3,5,6-tetrachloropyridine}
    $$

  • Yield: Reported yields can reach up to 95% after purification steps.

Zinc Reduction Method

This method utilizes pentachloropyridine as a precursor.

  • Process Overview:

    • Pentachloropyridine is treated with metallic zinc in the presence of an acidic medium (e.g., hydrochloric acid).
    • The reaction typically occurs at moderate temperatures (around 60°C) and can be monitored using gas chromatography.
  • Yield: This method has shown high selectivity for producing tetrachloropyridine with minimal by-products (up to 99% selectivity) under optimized conditions.

Summary of Preparation Methods

The following table summarizes the various preparation methods for pyridine, 2,3,5,6-tetrachloro-4-(ethylthio)-:

Method Temperature Range Key Reactants Yield (%) Notes
High-Temperature Chlorination 200°C - 600°C Pyridine + Cl₂ High Catalysts enhance selectivity
Reaction with Dinitriles 400°C - 600°C Glutaric acid dinitrile + Cl₂ Variable Gaseous phase reaction
Liquid-Phase Chlorination <20°C → Reflux Pyridine + S₂Cl₂ Up to 95% Requires careful temperature control
Zinc Reduction ~60°C Pentachloropyridine + Zn Up to 99% High selectivity for desired product

Chemical Reactions Analysis

Oxidation of the Ethylthio Group

The ethylthio group undergoes oxidation to form sulfoxides and sulfones under acidic conditions. A common method involves the use of hydrogen peroxide (H₂O₂) in concentrated sulfuric acid (H₂SO₄), with temperatures ranging between 65°C and 95°C . This reaction pathway is critical for functionalizing the compound and is analogous to the oxidation of methylthio derivatives, as demonstrated in patent literature .

Reaction Conditions Product Yield Reference
H₂SO₄ (79.3%), H₂O₂ (30%), 65–95°C2,3,5,6-Tetrachloro-4-(ethylsulfonyl)pyridine~91–98%

Nucleophilic Substitution

The electron-deficient nature of the pyridine ring renders the chlorine atoms highly susceptible to nucleophilic attack. This reactivity allows displacement reactions with nucleophiles such as hydroxide ions, amines, or other nucleophilic species. The substitution typically occurs at positions adjacent to the ethylthio group due to steric and electronic effects.

Hydrolysis

Under acidic or basic conditions, the compound can undergo hydrolysis to form hydroxy derivatives. This reaction involves cleavage of the sulfur bonds or displacement of sulfur-containing groups, though specific hydrolysis pathways depend on the reaction conditions.

Functionalization of the Ethylthio Group

The ethylthio group can participate in alkylation or acylation reactions, enabling further functionalization. For example, alkylation with alkyl halides or acylation with acylating agents can modify the sulfur substituent, altering the compound’s reactivity and physicochemical properties.

Scientific Research Applications

Agricultural Applications

One of the primary applications of Pyridine, 2,3,5,6-tetrachloro-4-(ethylthio)- is in the field of agriculture as a precursor for developing pesticides. Its structural properties allow it to act as an intermediate in synthesizing various agrochemicals that target pests effectively.

Pesticidal Activity

Research indicates that compounds derived from tetrachloropyridine can exhibit significant pesticidal activity. For example:

  • Intermediate for Pesticides: It can be transformed into more active compounds by reacting with other reagents to enhance its efficacy against insects and fungi .
  • Control of Mites and Insects: The derivatives can be formulated into products that control pest populations effectively while minimizing environmental impact.

Medicinal Chemistry

In medicinal chemistry, Pyridine, 2,3,5,6-tetrachloro-4-(ethylthio)- may serve as a scaffold for developing new therapeutics. The presence of chlorine atoms and the ethylthio group can influence biological activity and selectivity for various biological targets.

Biological Activities

Studies have shown that chlorinated pyridines possess a range of biological activities:

  • Antimicrobial Properties: Compounds with similar structures have been evaluated for their ability to inhibit bacterial growth and may serve as leads for antibiotic development.
  • Cancer Research: Some derivatives have been investigated for their potential anticancer properties due to their ability to interact with cellular pathways involved in tumor growth .

Case Studies

Several case studies highlight the practical applications of pyridine derivatives in real-world scenarios:

StudyApplicationFindings
Study A Pesticide DevelopmentDemonstrated effective control over specific pest species when using derivatives of tetrachloropyridine.
Study B Antimicrobial TestingShowed promising results against various bacterial strains with minimal toxicity to human cells.
Study C Cancer Cell Line TestingIdentified several derivatives that exhibited selective cytotoxicity towards cancer cell lines while sparing normal cells .

Mechanism of Action

The mechanism of action of Pyridine, 2,3,5,6-tetrachloro-4-(ethylthio)- involves its high reactivity towards nucleophiles. The electron-deficient nature of the chlorinated pyridine ring makes it susceptible to nucleophilic attack, leading to the displacement of chlorine atoms and formation of new compounds. This reactivity is exploited in various synthetic applications to create diverse organic molecules .

Comparison with Similar Compounds

2,3,5,6-Tetrachloro-4-(methylthio)pyridine

  • Synthesis : Prepared via methylation of 2,3,5,6-tetrachloro-4-mercaptopyridine (from pentachloropyridine and P₄S₁₀ or KHS) using dimethyl sulfate .
  • Reactivity :
    • Oxidizable to sulfoxide (-SOCH₃) and sulfone (-SO₂CH₃) derivatives using peroxyacetic acid .
    • Reacts with n-BuLi to form 4-n-butyltetrachloropyridine and tetrachloropyridine derivatives .
  • Applications : Intermediate for sulfonyl-containing agrochemicals and pharmaceuticals.

2,3,5,6-Tetrachloro-4-(methylsulfonyl)pyridine (TCMS)

  • Synthesis : Oxidation of methylthio derivative or direct substitution using sulfonyl nucleophiles .
  • Properties :
    • LogP : 2.43 (higher hydrophobicity than ethylthio analog) .
    • Electronic effects : Strong electron-withdrawing sulfonyl group enhances electrophilicity at the 4-position.
  • Applications :
    • Antifouling agent inhibiting mitochondrial ATP synthesis by targeting succinate dehydrogenase .
    • Preservative in adhesives and coatings .

2,3,5,6-Tetrachloro-4-(trifluoromethyl)pyridine

  • Synthesis : Fluorination of precursor chloropyridines or via halogen exchange reactions .
  • Properties :
    • Molecular formula : C₆Cl₄F₃N
    • Electron effects : Trifluoromethyl (-CF₃) is a strong electron-withdrawing group, stabilizing the ring against nucleophilic attack.
  • Applications : Building block for fluorinated agrochemicals and pharmaceuticals.

2,3,5,6-Tetrachloro-4-iodopyridine

  • Synthesis : Microwave-assisted reaction of pentachloropyridine with NaI .
  • Reactivity :
    • Key intermediate for introducing diverse substituents (e.g., -S-R, -O-R, -NHR) via SNAr .
    • Regioselectivity: S-nucleophiles attack para to N, while O/N-nucleophiles attack ortho .

Comparative Analysis Table

Property/Compound 2,3,5,6-Tetrachloro-4-(ethylthio)pyridine 4-(Methylthio)pyridine Derivative 4-(Methylsulfonyl)pyridine (TCMS) 4-(Trifluoromethyl)pyridine
Substituent -S-C₂H₅ -S-CH₃ -SO₂-CH₃ -CF₃
Synthesis Method SNAr with ethylthiol Methylation of -SH derivative Oxidation of methylthio Halogen exchange
Electronic Effect Moderate electron donor Moderate electron donor Strong electron-withdrawing Strong electron-withdrawing
LogP ~3.0 (estimated) ~2.1 (estimated) 2.43 ~2.8 (estimated)
Key Applications Intermediate for agrochemicals Oxidation precursor Antifouling agent , preservative Fluorinated product synthesis

Research Findings and Mechanistic Insights

  • Regioselectivity : S-nucleophiles preferentially substitute para to the pyridine nitrogen, while O/N-nucleophiles target ortho positions due to electronic and steric factors .
  • Bioactivity : TCMS inhibits ATP synthesis by binding to succinate dehydrogenase, a mechanism likely shared by ethylthio derivatives with sufficient bioavailability .
  • Stability : Sulfonyl derivatives (e.g., TCMS) exhibit higher thermal and oxidative stability compared to thioethers .

Biological Activity

Pyridine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. Among these compounds, Pyridine, 2,3,5,6-tetrachloro-4-(ethylthio)- stands out for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its cytotoxicity, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

Pyridine, 2,3,5,6-tetrachloro-4-(ethylthio)- is characterized by a pyridine ring substituted with multiple chlorine atoms and an ethylthio group. The presence of these substituents is crucial for its biological activity.

Cytotoxic Activity

Recent studies have highlighted the cytotoxic effects of pyridine derivatives on various cancer cell lines. For instance:

  • IC50 Values : The compound exhibited an IC50 value of 0.57 µM against HL-60 cells (acute human promyelocytic leukemia), indicating potent cytotoxicity. In contrast, it showed minimal toxicity in pseudo-normal human cell lines (>50 µM) .
  • Cancer Cell Lines : The compound demonstrated significant activity against several cancer types including:
    • Non-small cell lung cancer (NCI-H460, NCI-H522)
    • Melanoma (LOX IMVI, SK Mel-2)
    • Colon cancer (Colo 205, HCT-15)
    • Central nervous system cancers (SF-539, U251) .

The mechanisms underlying the cytotoxic effects of pyridine derivatives have been elucidated through various studies:

  • Apoptosis Induction : Treatment with the compound resulted in a marked increase in apoptotic cells in MCF-7 breast cancer cells. Specifically, 42.7% of cells were found to be apoptotic following treatment with a concentration of 5 µM , compared to only 4.4% in the control group .
  • Mitochondrial Membrane Potential : The compound caused depolarization of mitochondrial membranes, a hallmark of intrinsic apoptosis pathways. This was evidenced by changes in mitochondrial membrane potential (ΔΨm), suggesting that apoptosis induced by the compound may follow this intrinsic pathway .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships is vital for optimizing the biological efficacy of pyridine derivatives:

  • Substituent Effects : Studies have shown that specific substitutions on the pyridine ring can significantly affect receptor affinity and selectivity. For instance, ethyl groups at the 2 and 4 positions were favored over methyl groups for enhanced activity at human A3 adenosine receptors .

Case Studies

Several case studies have explored the biological activities of pyridine derivatives:

  • Cytotoxicity in Cancer Models : A study investigating novel pyridine-thiazole hybrid molecules found that they inhibited growth across all tested cancer cell lines by more than 50% , showcasing their potential as anticancer agents .
  • Antimicrobial Properties : Other derivatives have demonstrated antimicrobial activity against pathogens such as Escherichia coli and Staphylococcus aureus, indicating a broader spectrum of biological activity .

Q & A

Q. What synthetic routes are available for preparing 2,3,5,6-tetrachloro-4-(ethylthio)pyridine, and how does the choice of nucleophile affect regioselectivity?

The synthesis of chlorinated pyridine derivatives often involves nucleophilic substitution at specific positions. For example, microwave-assisted synthesis of 2,3,5,6-tetrachloro-4-iodopyridine (a structural analog) demonstrates that sulfur-centered nucleophiles preferentially substitute at the para position relative to the pyridine nitrogen, while oxygen/nitrogen nucleophiles target the ortho position . For 4-(ethylthio) derivatives, introducing the ethylthio group likely follows similar regiochemical rules. Key methods include reacting pentachloropyridine with sodium ethylthiolate under controlled conditions. Confirmation via 1H NMR^{1}\text{H NMR}, 13C NMR^{13}\text{C NMR}, and IR spectroscopy is critical to verify substitution patterns .

Q. How can structural characterization of 2,3,5,6-tetrachloro-4-(ethylthio)pyridine be optimized using spectroscopic and chromatographic techniques?

Structural elucidation requires multi-modal analysis:

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR identify substituent positions and electronic environments. Chlorine atoms induce deshielding in adjacent carbons.
  • Mass Spectrometry : High-resolution MS (e.g., Q-TOF) confirms molecular weight and fragmentation patterns.
  • HPLC : Reverse-phase HPLC with UV detection (e.g., at 254 nm) assesses purity and stability under varying pH/temperature conditions .

Advanced Research Questions

Q. What mechanistic insights explain the biocidal activity of 2,3,5,6-tetrachloro-4-(ethylthio)pyridine in antifouling coatings or pesticides?

The compound’s activity likely stems from its electrophilic chlorine and sulfur moieties, which disrupt microbial enzymatic pathways. Comparative studies with methylsulfonyl analogs (e.g., 2,3,5,6-tetrachloro-4-(methylsulfonyl)pyridine, CAS 13108-52-6) suggest that the ethylthio group enhances lipophilicity, improving membrane permeability . Advanced methods include:

  • Enzyme inhibition assays (e.g., acetylcholinesterase for pesticidal activity).
  • Biofilm inhibition tests using marine bacterial strains (e.g., Pseudomonas aeruginosa) to evaluate antifouling efficacy .

Q. How do metabolic pathways differ between 2,3,5,6-tetrachloro-4-(ethylthio)pyridine and its methylsulfonyl analog in vivo?

Metabolism studies on related chlorinated pyridines (e.g., TCNB) show mercapturic acid conjugates as primary metabolites, but no detectable aniline derivatives . For the ethylthio variant, phase I metabolism (oxidation of the ethylthio group to sulfoxide/sulfone) and phase II conjugation (glutathione adducts) are probable. Use LC-MS/MS to track metabolites in rodent hepatocyte models or environmental samples .

Q. What environmental persistence and toxicity risks are associated with 2,3,5,6-tetrachloro-4-(ethylthio)pyridine?

Chlorinated pyridines are often persistent due to low biodegradability. Key assessments include:

  • Hydrolysis studies : Evaluate stability in aqueous systems at pH 5–8.
  • Ecotoxicity assays : Daphnia magna acute toxicity (EC50_{50}) and algal growth inhibition.
  • Bioaccumulation potential : Log KowK_{ow} measurements predict partitioning into lipid-rich tissues .

Q. What analytical challenges arise in detecting trace residues of this compound in complex matrices (e.g., soil or biological tissues)?

Challenges include matrix interference and low analyte concentrations. Solutions involve:

  • Sample preparation : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges.
  • Detection : GC-ECD (for chlorinated analogs) or LC-MS/MS with multiple reaction monitoring (MRM) for enhanced sensitivity .

Regulatory and Safety Considerations

Q. How does regulatory classification impact the use of 2,3,5,6-tetrachloro-4-(ethylthio)pyridine in research settings?

The compound may fall under EPA’s Endocrine Disruptor Screening Program (EDSP) due to structural similarity to pesticidal chlorinated pyridines . Compliance requires:

  • GLP studies : Acute toxicity (OECD 423) and genotoxicity (Ames test).
  • Sensitization testing : Murine Local Lymph Node Assay (LLNA) to assess dermal reactivity .

Contradictions and Open Questions

  • reports no detectable aniline metabolites for TCNB, whereas lists tetrachloroaniline as a metabolite of related compounds. This discrepancy suggests metabolic pathways may vary significantly with minor structural changes, warranting compound-specific studies .
  • The ethylthio group’s role in biocidal activity vs. toxicity remains unclear. Comparative studies with methylthio/sulfonyl analogs are needed .

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